molecular formula C9H5IN2O3 B13270086 5-(3-Iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid

5-(3-Iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13270086
M. Wt: 316.05 g/mol
InChI Key: RXTFFWDYZNVMKN-UHFFFAOYSA-N
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Description

5-(3-Iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid: is a heterocyclic compound that contains an oxadiazole ring substituted with a carboxylic acid group and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-iodobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with cyanogen bromide to form the oxadiazole ring. The reaction conditions often involve refluxing in a suitable solvent such as ethanol or acetonitrile.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the iodophenyl group.

    Reduction: Reduction reactions can target the oxadiazole ring or the carboxylic acid group.

    Substitution: The iodophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodophenyl oxadiazole derivatives, while reduction could produce reduced oxadiazole compounds.

Scientific Research Applications

Chemistry: In chemistry, 5-(3-Iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology: The compound has potential applications in biological research, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(3-Iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring and the iodophenyl group can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

    5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid: Lacks the iodine substitution, which may affect its reactivity and biological activity.

    5-(4-Iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid: Similar structure but with the iodine in a different position, potentially leading to different chemical and biological properties.

    5-(3-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid: Bromine substitution instead of iodine, which can influence the compound’s reactivity and interactions.

Uniqueness: The presence of the iodine atom in 5-(3-Iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid makes it unique compared to its analogs. Iodine’s larger atomic size and higher reactivity can lead to distinct chemical behaviors and biological interactions, making this compound particularly interesting for further research and development.

Properties

Molecular Formula

C9H5IN2O3

Molecular Weight

316.05 g/mol

IUPAC Name

5-(3-iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C9H5IN2O3/c10-6-3-1-2-5(4-6)8-11-7(9(13)14)12-15-8/h1-4H,(H,13,14)

InChI Key

RXTFFWDYZNVMKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C2=NC(=NO2)C(=O)O

Origin of Product

United States

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